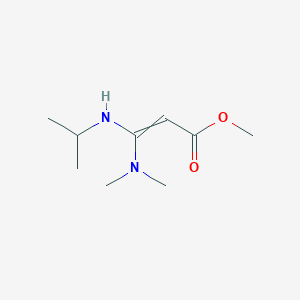
2-Formyl-1-benzoselenophene-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Formyl-1-benzoselenophene-3-carboxylic acid is an organoselenium compound with the molecular formula C₁₀H₆O₃Se It is a derivative of benzoselenophene, a heterocyclic compound containing selenium
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Formyl-1-benzoselenophene-3-carboxylic acid typically involves the formylation of benzoselenophene derivatives. One common method includes the reaction of benzoselenophene with formylating agents such as formic acid or formyl chloride under acidic conditions. The reaction is usually carried out in the presence of a catalyst like aluminum chloride to facilitate the formylation process .
Industrial Production Methods: Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings. The scalability of these methods would depend on optimizing reaction conditions to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Formyl-1-benzoselenophene-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride.
Substitution: The compound can undergo electrophilic substitution reactions, where the formyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophilic reagents like halogens or nitrating agents under acidic conditions.
Major Products:
Oxidation: 2-Carboxy-1-benzoselenophene-3-carboxylic acid.
Reduction: 2-Hydroxymethyl-1-benzoselenophene-3-carboxylic acid.
Substitution: Various substituted benzoselenophene derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
2-Formyl-1-benzoselenophene-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organoselenium compounds.
Biology: Investigated for its potential biological activities, including antioxidant and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of selenium-containing pharmaceuticals.
Industry: Utilized in the development of materials with unique electronic and optical properties due to the presence of selenium.
Wirkmechanismus
The mechanism of action of 2-Formyl-1-benzoselenophene-3-carboxylic acid is not fully understood, but it is believed to involve interactions with cellular components due to the presence of selenium. Selenium is known to play a role in redox reactions and can influence various biochemical pathways. The formyl and carboxylic acid groups may also contribute to the compound’s reactivity and interactions with biological targets.
Vergleich Mit ähnlichen Verbindungen
- 2-Methylbenzo[b]selenophene-3-carboxylic acid
- 2-Methylbenzo[b]selenophene-3-carboxylic acid methyl ester
- Thieno[3,2-b]thiophene-3-carboxylic acid
Comparison: 2-Formyl-1-benzoselenophene-3-carboxylic acid is unique due to the presence of both formyl and carboxylic acid functional groups, which provide distinct reactivity compared to its analogs. The formyl group allows for further functionalization, making it a versatile intermediate in organic synthesis. Additionally, the presence of selenium imparts unique electronic properties that can be exploited in various applications .
Eigenschaften
CAS-Nummer |
26526-49-8 |
|---|---|
Molekularformel |
C10H6O3Se |
Molekulargewicht |
253.12 g/mol |
IUPAC-Name |
2-formyl-1-benzoselenophene-3-carboxylic acid |
InChI |
InChI=1S/C10H6O3Se/c11-5-8-9(10(12)13)6-3-1-2-4-7(6)14-8/h1-5H,(H,12,13) |
InChI-Schlüssel |
TWHAIMHYWDXPLD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=C([Se]2)C=O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


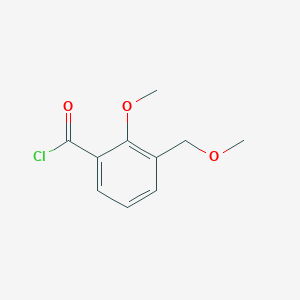


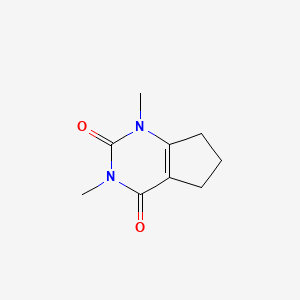
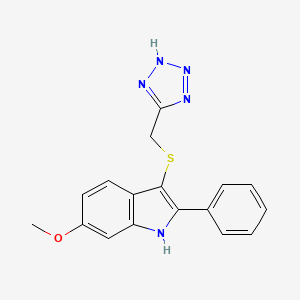
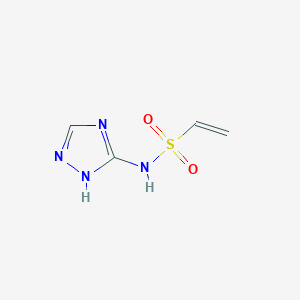


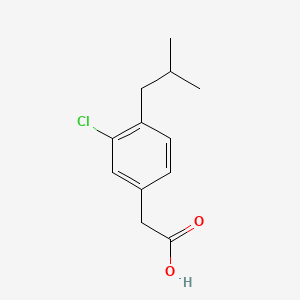
![3-Azabicyclo[3.1.0]hexane-2-carboxamide,3-methyl-,[1R-(1alpha,2beta,5alpha)]-(9CI)](/img/structure/B13799646.png)
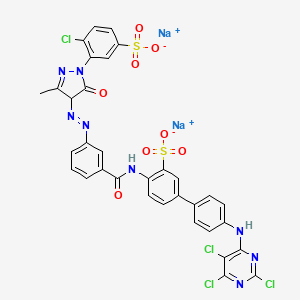
![1-(4-Methoxypyrimidin-2-YL)-N-([6-(trifluoromethyl)pyridin-3-YL]methyl)piperidin-4-amine](/img/structure/B13799661.png)

